molecular formula C8H6Cl2N2O3 B181759 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 196935-03-2

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B181759
CAS No.: 196935-03-2
M. Wt: 249.05 g/mol
InChI Key: ZIPYLYIONLWUPU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2N2O3 It is a derivative of acetanilide, characterized by the presence of chloro and nitro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide typically involves the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-bromo-3-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYLYIONLWUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366186
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196935-03-2
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method described in Referential Example 502 was performed by use of 4-chloro-3-nitroaniline and chloroacetyl chloride, whereby the title compound was obtained.
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